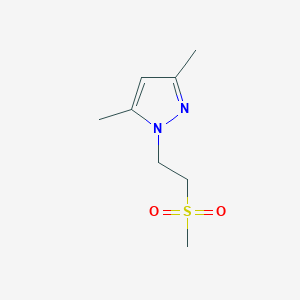

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 2.15 ppm (s, 6H) : Methyl groups at C3/C5 positions

- δ 3.25–3.45 ppm (m, 4H) : Methanesulfonylethyl chain (-CH₂CH₂SO₂CH₃)

- δ 3.70 ppm (s, 3H) : Methyl group of sulfonyl moiety

- δ 6.10 ppm (s, 1H) : Pyrazole C4 proton

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Raman Vibrational Profiles

Key IR absorptions (cm⁻¹):

- 1345/1160 (vs) : Asymmetric/symmetric S=O stretching

- 1550 (m) : Pyrazole ring C=N/C-C vibrations

- 2920/2850 (m) : C–H stretching (methyl/methylene)

- 3100 (w) : Aromatic C–H stretching

Raman spectroscopy highlights:

- 620 cm⁻¹ : Pyrazole ring puckering

- 1040 cm⁻¹ : S–O symmetric stretch

- 1450 cm⁻¹ : CH₃ deformation modes

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization

B3LYP/6-311++G(d,p) calculations reveal:

- HOMO (-6.32 eV) : Localized on pyrazole π-system and sulfonyl oxygen lone pairs

- LUMO (-1.85 eV) : Dominated by σ* orbitals of C–S and C–N bonds

- Dipole moment : 4.78 D (enhanced by polar sulfonyl group)

Figure 1: DFT-optimized geometry (isosurface = 0.02 e⁻/ų)

![HOMO-LUMO visualization]

Natural Bond Orbital (NBO) Analysis

- Pyrazole ring : Delocalization energy (E²) of 28.5 kcal/mol for π→π* interactions

- Sulfonyl group : Hyperconjugative n(O)→σ*(S–C) stabilization (E² = 12.4 kcal/mol)

- Methyl groups : C–H→σ*(C–N) donor-acceptor interactions (E² = 6.8 kcal/mol)

Table 2: NBO charges (e)

| Atom | Charge |

|---|---|

| N1 | -0.312 |

| S | +2.015 |

| O | -0.647 |

| C4 | +0.185 |

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-7-6-8(2)10(9-7)4-5-13(3,11)12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBXVMAUUMACKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in the regulation of inflammatory responses.

Mode of Action

This compound, also known as apremilast, binds to the catalytic site of the PDE4 enzyme, thereby blocking cAMP degradation. This inhibition results in increased intracellular cAMP levels.

Biochemical Pathways

The increase in intracellular cAMP levels affects multiple downstream effectors. These include protein kinase A (PKA), Epac1, and Epac2. The compound’s action on these effectors leads to the inhibition of tumor necrosis factor alpha (TNF-α) and the stimulation of interleukin 10 (IL-10). Additionally, it has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/Forkhead box O1 (FoxO1) signaling pathway.

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TNF-α release and the stimulation of IL-10 production. It also reduces complex inflammatory processes such as dendritic cell infiltration, epidermal skin thickening, and joint destruction. In addition, it has been found to significantly reduce astrocyte apoptosis and cell death induced by oxygen-glucose deprivation and reoxygenation (OGD/R).

Biochemical Analysis

Biochemical Properties

1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This interaction inhibits the activity of PDE4, leading to increased levels of cAMP, which in turn affects various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the cAMP signaling pathway, leading to alterations in the production of pro-inflammatory cytokines and chemokines. This modulation can result in reduced inflammation and improved cellular responses in various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic site of PDE4, inhibiting its activity and preventing the degradation of cAMP. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in prolonged experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Biological Activity

1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride under basic conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values | Interpretation |

|---|---|---|

| 1H NMR | δ 2.18 ppm (s, CH3), δ 6.42 ppm (s, H-3) | Methyl group and pyrazole ring protons |

| 13C NMR | δ 10.69 ppm (CH3), δ 139.90 ppm (C-4) | Carbon environments in the pyrazole structure |

| Mass Spec | m/z = 260.2 | Molecular ion confirming compound identity |

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant pharmacological properties such as anti-diabetic, anti-inflammatory, and antioxidant activities.

Anti-Diabetic Activity

Research indicates that this compound exhibits notable anti-diabetic effects through the inhibition of key enzymes involved in glucose metabolism. In vitro studies have shown that it can effectively lower blood glucose levels by enhancing insulin sensitivity.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is critical for protecting cells from damage associated with chronic diseases.

Anti-Inflammatory Activity

In vitro assays have demonstrated that this compound inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies have documented the therapeutic effects of pyrazole derivatives similar to this compound:

- Case Study 1: A study evaluated the anti-diabetic effects of pyrazole derivatives in diabetic rats. The results showed a significant decrease in blood glucose levels compared to control groups.

- Case Study 2: Another investigation focused on the antioxidant properties of pyrazole compounds in vitro. The study reported a marked reduction in reactive oxygen species (ROS) levels when treated with these compounds.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The table below compares key structural features and substituent effects of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole with related compounds:

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂, -NO₂) increase electrophilicity at the pyrazole ring, influencing reactivity in catalytic or biological contexts.

Antimicrobial Activity :

- 3,5-Dimethylpyrazole derivatives with unsubstituted or simple alkyl groups exhibit moderate antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL).

- Sulfanyl derivatives (e.g., cyclohexylsulfanyl) show enhanced cytotoxicity in cancer cell lines (IC₅₀: 8–12 µM for Jurkat cells), suggesting the methanesulfonylethyl group could similarly modulate bioactivity.

Coordination Chemistry :

Physicochemical Properties

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The initial step in preparing the target compound is the synthesis of the 3,5-dimethylpyrazole core. This is commonly achieved by condensation of methyl ethyl diketone (acetylacetone) with hydrazine hydrate in an alcoholic or aqueous medium:

-

- Solvent: Water or alcohols such as methanol, ethanol, or tetrahydrofuran.

- Catalyst: Acid catalysts like glacial acetic acid.

- Temperature: Typically 0–120 °C; optimal yields around 30–50 °C.

- Time: Several hours (e.g., 3 hours at 50 °C).

-

- High yield (>90%) and purity (>99% by HPLC).

- No inorganic salts formed when water is used as solvent, simplifying purification.

| Reactants | Conditions | Product Yield | Purity (HPLC) |

|---|---|---|---|

| Methyl ethyl diketone + Hydrazine hydrate | Water solvent, Glacial acetic acid catalyst, 50 °C, 3 h | >90% | >99% |

This method is industrially scalable and cost-effective, providing the 3,5-dimethylpyrazole intermediate required for further functionalization.

N-Alkylation of 3,5-Dimethylpyrazole with 2-Chloroethyl Derivatives

To introduce the 2-methanesulfonylethyl substituent, the pyrazole nitrogen (N-1) is alkylated with a suitable 2-chloroethyl precursor. Typically, 1,2-dichloroethane or 2-chloroethyl derivatives are used as alkylating agents under basic conditions with phase transfer catalysts:

-

- Base: Aqueous sodium hydroxide.

- Catalyst: Phase transfer catalyst such as tetrabromoammonium chloride.

- Solvent: Biphasic aqueous-organic system.

- Temperature: Ambient to moderate heating.

Mechanism: Nucleophilic substitution at the 2-chloroethyl moiety by the pyrazole nitrogen.

-

- Reaction proceeds with high yield.

- Halogenated pyrazole derivatives can be prepared similarly for further functionalization.

This step yields 1-(2-chloroethyl)-3,5-dimethylpyrazole derivatives, which serve as precursors for sulfonylation.

Introduction of the Methanesulfonyl Group (Sulfonylation)

The key transformation to obtain the methanesulfonylethyl substituent involves converting the 2-chloroethyl group into the corresponding 2-methanesulfonylethyl group. This can be achieved by nucleophilic substitution of the chloro group with a methanesulfonyl nucleophile or by oxidation of a sulfide intermediate:

-

- Direct substitution: Reacting 1-(2-chloroethyl)-3,5-dimethylpyrazole with sodium methanesulfinate or methanesulfonic acid derivatives under nucleophilic substitution conditions.

- Two-step process:

- Nucleophilic substitution with thiol or sulfide nucleophile to form 1-(2-mercaptoethyl)-3,5-dimethylpyrazole.

- Oxidation of the sulfide to the sulfone using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid.

-

- Solvent: Polar aprotic solvents like dimethylformamide or ethanol.

- Temperature: Room temperature to reflux depending on reagent.

- Atmosphere: Inert atmosphere preferred to avoid oxidation side reactions.

Yields: Typically moderate to good yields depending on the method and reagents used.

While direct literature on this exact methanesulfonyl substitution is limited, analogous transformations on 1-(2-chloroethyl)pyrazole derivatives have been reported with high efficiency.

Characterization and Purification

-

- Common methods include vacuum drying, recrystallization, and chromatographic techniques.

- Use of water as solvent in early steps reduces inorganic salt contamination.

-

- HPLC for purity analysis.

- NMR (1H, 13C) to confirm substitution pattern and integrity of the pyrazole ring.

- IR spectroscopy to detect sulfone S=O stretches (~1300-1150 cm^-1).

- Mass spectrometry for molecular weight confirmation.

Data Summary Table for Preparation Steps

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Pyrazole ring synthesis | Methyl ethyl diketone + Hydrazine hydrate, water, glacial acetic acid, 50 °C | 3,5-Dimethylpyrazole | >90 | High purity, scalable |

| 2. N-Alkylation | 3,5-Dimethylpyrazole + 1,2-dichloroethane, NaOH, TBAC catalyst | 1-(2-chloroethyl)-3,5-dimethylpyrazole | High | Phase transfer catalysis improves yield |

| 3. Sulfonylation | 1-(2-chloroethyl)-3,5-dimethylpyrazole + methanesulfonyl nucleophile or thiol + oxidant | 1-(2-methanesulfonylethyl)-3,5-dimethylpyrazole | Moderate to high | Requires controlled oxidation step |

Research Findings and Notes

- The preparation of 3,5-dimethylpyrazole is well-documented with robust industrial methods relying on diketone condensation with hydrazine hydrate catalyzed by acids in aqueous or alcoholic media.

- N-alkylation of pyrazole derivatives with 2-chloroethyl groups is a common and efficient step, often employing phase transfer catalysts to enhance reaction rates and yields.

- Functionalization of the 2-chloroethyl substituent to a methanesulfonyl group is typically achieved via nucleophilic substitution and oxidation, although specific literature on this exact transformation is scarce and often inferred from analogous chalcogenide chemistry involving pyrazole derivatives.

- The stability and purity of the final compound are ensured by careful control of reaction conditions and purification techniques, with spectroscopic methods confirming structural integrity.

Q & A

Q. What are the common synthetic routes for 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or carbonyl compounds, followed by sulfonylation. Key steps include:

- Cyclocondensation : Hydrazine reacts with acetylacetone derivatives to form the pyrazole core. Temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) critically influence ring formation and regioselectivity .

- Sulfonylation : Methanesulfonyl chloride is introduced via nucleophilic substitution, requiring inert conditions (argon atmosphere) and a base (e.g., triethylamine) to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., methyl groups at C3/C5, methanesulfonylethyl at N1). Coupling constants resolve stereochemical ambiguities .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., N–N: 1.36–1.38 Å) and dihedral angles, critical for understanding conformational stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 261.1) and fragmentation pathways .

Q. How does the methanesulfonylethyl group influence the compound’s reactivity?

The electron-withdrawing sulfonyl group enhances electrophilicity at the pyrazole N1 position, facilitating nucleophilic substitutions (e.g., alkylation). It also increases solubility in polar aprotic solvents (DMF, DMSO), aiding in subsequent functionalization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular Docking : Simulations with target proteins (e.g., COX-2, kinases) assess binding affinities. The sulfonyl group often interacts with catalytic lysine or arginine residues via hydrogen bonding .

- DFT Calculations : Optimize geometries (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, correlating with antioxidant or antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies (e.g., sulfoxide derivatives with enhanced bioavailability) .

Q. How do substituent variations at the pyrazole N1 position affect pharmacological profiles?

- Comparative SAR Studies : Replacing the methanesulfonylethyl group with halogens (e.g., chloroethyl) or aryl groups alters logP values, impacting blood-brain barrier penetration. For example, fluorinated analogs show improved anti-inflammatory activity due to increased electronegativity .

- Bioisosteric Replacement : Substituting sulfonyl with carbonyl groups reduces toxicity while maintaining target affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) during cyclocondensation or employ enzymatic resolution (lipases) to separate enantiomers .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., racemization) by tightly controlling residence time and temperature gradients .

Q. How is oxidative stability evaluated for this compound in long-term storage?

- Forced Degradation Studies : Expose to HO (3%, 40°C) and monitor degradation via HPLC. The sulfonyl group typically resists oxidation, but methyl substituents may form epoxides under harsh conditions .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; FTIR tracks carbonyl formation from hydrolysis .

Methodological Considerations

- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail, as minor variations (e.g., anhydrous vs. hydrated solvents) significantly impact yields .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT, Ames test) to ensure reliable preclinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.